3-Bromo-4-isopropoxybenzaldehyde

Descripción general

Descripción

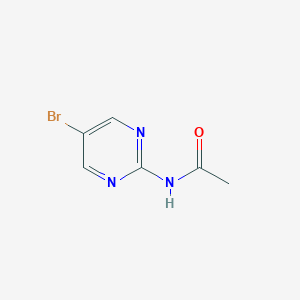

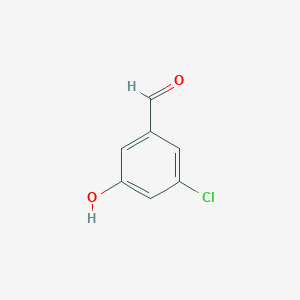

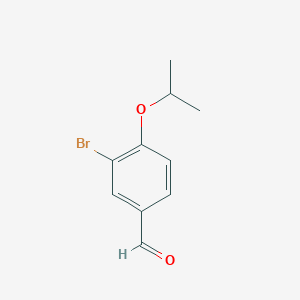

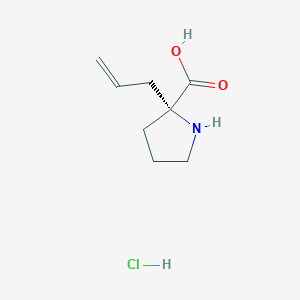

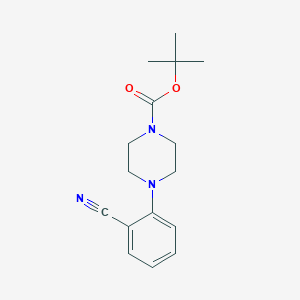

3-Bromo-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2. It has a molecular weight of 243.1 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-isopropoxybenzaldehyde is 1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 . This indicates the presence of a bromine atom, an isopropoxy group, and a benzaldehyde group in the molecule.Physical And Chemical Properties Analysis

3-Bromo-4-isopropoxybenzaldehyde is a liquid at room temperature . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Chemical Analysis and Separation Techniques

- 3-Bromo-4-hydroxybenzaldehyde, closely related to the chemical , was studied using gas chromatography, showcasing its importance in analytical chemistry for accurate and precise chemical analysis (Shi Jie, 2000).

Synthesis and Characterization of Novel Compounds

- Research on the synthesis of novel compounds using similar brominated benzaldehydes has been conducted, reflecting the significance of these compounds in creating new chemical entities with potential biomedical applications (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Improvement of Synthesis Processes

- Techniques for improving the synthesis of 3-bromo-4-hydroxybenzaldehyde, which is structurally similar to 3-Bromo-4-isopropoxybenzaldehyde, have been explored. This research contributes to the development of more efficient and environmentally friendly production methods (Zhang Song-pei, 2009).

Solubility and Physical Properties

- The solubility of 3-bromo-4-hydroxybenzaldehyde in various solvents has been investigated, providing insights into its physical properties and interactions with different solvents, which is vital for its applications in various scientific fields (Zhehua Jia, Hao Yin, Youhua Zhao, Hongkun Zhao, 2020).

Antioxidant Properties

- The antioxidant activity of synthesized compounds related to 3-Bromo-4-isopropoxybenzaldehyde, like 3-bromo-4,5-dihydroxybenzaldehyde, has been explored, indicating the potential for these compounds in medical and food applications (Wang Zonghua, 2012).

Metabolic Pathways in Marine Algae

- Studies on the biosynthesis of related brominated aldehydes in marine algae highlight the role of these compounds in natural processes and their potential applications in understanding marine ecology and biochemistry (S. Manley, D. Chapman, 1979).

Synthesis of Bioactive Compounds

- Brominated benzaldehydes have been used in the synthesis of bioactive compounds, suggesting their utility in pharmaceutical research and development (K. Popat, K. Nimavat, V. Kachhadia, H. Joshi, 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKWLPJYKNZGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397057 | |

| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isopropoxybenzaldehyde | |

CAS RN |

191602-84-3 | |

| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

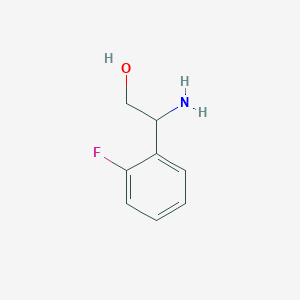

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)